Ask1-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

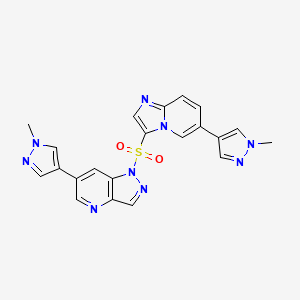

Apoptosis signal-regulating kinase 1 (ASK1) is a serine-threonine kinase that is ubiquitously expressed in nucleated cells and is responsible for the activation of multiple mitogen-activated protein kinases (MAPK) to regulate cell stress . ASK1-IN-1 is a CNS-penetrant ASK1 inhibitor, with good potency (cell IC50 =138 nM; Biochemical IC50 =21 nM) .

Chemical Reactions Analysis

This compound, as an inhibitor, interacts with ASK1 to prevent its activation and subsequent downstream effects. The specific chemical reactions involved in this process are not explicitly detailed in the available literature .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 411.5 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. Its rotatable bond count is 6. The exact mass and monoisotopic mass are 411.18075832 g/mol .

Wissenschaftliche Forschungsanwendungen

Neuroinflammation and Demyelination

ASK1 plays a critical role in neuroinflammation and demyelination. Its deficiency can attenuate neuroinflammation in experimental autoimmune encephalomyelitis, suggesting that the TLR-ASK1-p38 pathway in glial cells might be a therapeutic target for autoimmune demyelinating disorders like multiple sclerosis (Guo et al., 2010).

Stress and Immune Responses

ASK1 is significant in stress and immune responses, with its regulatory mechanisms, pathophysiological roles, and evolutionary perspectives being crucial areas of research (Hayakawa et al., 2006).

Innate Immunity

ASK1 is essential for lipopolysaccharide-induced activation of p38 and plays a critical role in TLR4-mediated mammalian innate immunity (Matsuzawa et al., 2005).

Therapeutic Applications in Diseases

ASK1 inhibitors have potential therapeutic applications in various human diseases, including neurodegenerative disorders, inflammatory diseases, and cancer. Pharmacological manipulation using small molecule ASK1 inhibitors could be beneficial (Fujisawa, 2017).

Cardiomyocyte Death and Kidney Disease

ASK1 contributes to fibrosis and dysfunction in models of kidney disease and is involved in both apoptosis and non-apoptotic cardiomyocyte death. Inhibitors of ASK1 have shown potential in reducing kidney injury, fibrosis, and myocardial infarct size (Liles et al., 2018; Watanabe et al., 2005)(Watanabe et al., 2005).

Wirkmechanismus

Target of Action

Ask1-IN-1 primarily targets the Apoptosis Signal-regulating Kinase 1 (ASK1) . ASK1, also known as Mitogen-Activated Protein Kinase Kinase 5 (MAP3K5), is a member of the MAP3K family that activates the JNK and p38 MAPK pathways . ASK1 is a crucial cellular stress sensor that modulates diverse responses to oxidative and endoplasmic reticulum (ER) stress and calcium influx .

Mode of Action

This compound acts as an inhibitor of ASK1 . It interacts with ASK1 to prevent its activation, thereby limiting the downstream signaling cascades. This interaction results in the inhibition of the prolonged activation of p38 mitogen-activated protein kinases (P38α and β) and c-Jun N-terminal kinases (JNK1, 2, and 3), which are key mediators of the cellular stress response .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the p38 MAPK and JNK pathways . These pathways are associated with reactive oxygen species (ROS)–induced disease, and numerous studies have demonstrated that their inhibition ameliorates cell death . ASK1 is activated by various types of stresses, such as oxidative stress, proinflammatory cytokines, and endoplasmic reticulum (ER) stress . The inhibition of ASK1 by this compound thus impacts these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy subjects . Selonsertib, a first-in-class ASK1 inhibitor, was found to be rapidly and effectively absorbed into the systemic circulation after oral treatment, with a T max of 0.5 h and oral bioavailability of 74% . The brain disposition of selonsertib was limited, with a c max of 008 µg/g and Kp value of 0004 . Renal excretion was identified as a minor pathway of selonsertib elimination .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of damaging cellular responses . By inhibiting ASK1, this compound limits the prolonged activation of P38 and JNK, which are associated with damaging inflammatory responses, reactive oxygen species–induced cell death, and fibrosis in multiple tissues . This can help prevent many human diseases, including arthritis, dementia, and multiple organ dysfunctions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxidative stress, proinflammatory cytokines, and ER stress can activate ASK1 , potentially affecting the efficacy of this compound Furthermore, the bioavailability and stability of this compound could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Safety and Hazards

Zukünftige Richtungen

Targeted inhibition of ASK1, the upstream activator of JNK and p38 kinases, stands out as a promising therapeutic strategy for treating severe pathological conditions. This is due to the role of ASK1 in modulating diverse responses to oxidative and endoplasmic reticulum (ER) stress and calcium influx .

Biochemische Analyse

Biochemical Properties

Ask1-IN-1 interacts with ASK1, inhibiting its activity and thereby influencing the biochemical reactions mediated by ASK1 . ASK1 is an upstream regulator of JNK and p38 MAPK, and its inhibition by this compound can impact these downstream pathways .

Cellular Effects

The inhibition of ASK1 by this compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The inhibition of ASK1 can limit damaging cellular responses via prolonged P38 or JNK activation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to ASK1 and inhibiting its activity . This inhibition can lead to changes in gene expression and can affect the activation of downstream enzymes such as JNK and p38 MAPK .

Temporal Effects in Laboratory Settings

Its role as an ASK1 inhibitor suggests potential long-term effects on cellular function, particularly in the context of stress responses mediated by ASK1 .

Metabolic Pathways

This compound, as an inhibitor of ASK1, is involved in the metabolic pathways mediated by ASK1. ASK1 interacts with various enzymes and cofactors, and its inhibition can potentially affect metabolic flux or metabolite levels .

Eigenschaften

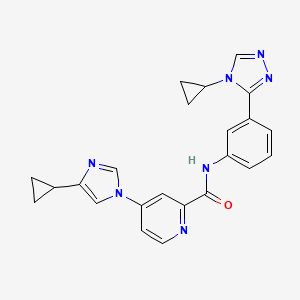

IUPAC Name |

4-(4-cyclopropylimidazol-1-yl)-N-[3-(4-cyclopropyl-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N7O/c31-23(20-11-19(8-9-24-20)29-12-21(25-13-29)15-4-5-15)27-17-3-1-2-16(10-17)22-28-26-14-30(22)18-6-7-18/h1-3,8-15,18H,4-7H2,(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCMQKWOUIMBEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(C=N2)C3=CC(=NC=C3)C(=O)NC4=CC=CC(=C4)C5=NN=CN5C6CC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary function of ASK1 in cellular processes?

A1: ASK1 is a key player in cellular responses to stress, particularly oxidative stress. It plays a critical role in regulating apoptosis (programmed cell death) [, ]. Upon activation by various stimuli, including reactive oxygen species (ROS), ASK1 initiates a signaling cascade that can ultimately lead to cell death [].

Q2: How does ASK1 contribute to the survival of plasma cells?

A2: Research indicates that the transcription factor Blimp-1, crucial for plasma cell differentiation, directly suppresses ASK1 transcription []. This suppression is essential for the long-term survival of plasma cells. When Blimp-1 is inhibited, ASK1 activity increases, leading to plasma cell apoptosis [].

Q3: Can manipulating ASK1 activity be beneficial in certain medical contexts?

A3: Emerging research suggests that inhibiting ASK1 could hold therapeutic potential:

- Enhanced immune response: Suppressing ASK1 activity may improve the survival of long-lived plasma cells, potentially leading to enhanced antibody production and a more robust immune response to vaccines [].

- Tissue regeneration: Studies show that inhibiting ASK1 can promote wound healing and tissue regeneration. For instance, ASK1 knockout mice exhibit enhanced auricular cartilage regeneration after injury []. This effect is linked to prolonged keratinocyte activation and possible promotion of blastema formation in the wound epidermis [].

Q4: What are the potential implications of the interaction between ASK1 and the unfolded protein response (UPR)?

A4: The research suggests that ASK1 is implicated in the cellular response to ER stress, a condition triggered by the accumulation of unfolded proteins []. ASK1 activation, potentially mediated by its interaction with proteins like Ire1 within the UPR pathway, can lead to either autophagy (a cellular recycling process) or apoptosis, depending on the severity and duration of the stress [].

Q5: Are there specific cell types where ASK1 activity is particularly relevant?

A5: Beyond plasma cells, ASK1's role in axon degeneration is noteworthy []. Research demonstrates that the activation of a CaMKII-Sarm1-ASK1 signaling pathway can actually protect axons from degeneration caused by mitochondrial dysfunction []. This finding highlights the complex and context-dependent nature of ASK1 activity in different cellular environments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B607657.png)

![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)

![1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol](/img/structure/B607680.png)